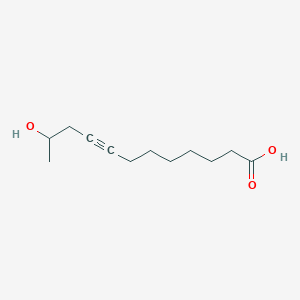
11-Hydroxydodec-8-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxydodec-8-ynoic acid is an organic compound with the molecular formula C12H20O3. It contains a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a dodecynoic acid backbone. This compound is notable for its unique structure, which includes both an alkyne (triple bond) and a hydroxyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxydodec-8-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-dodecyne.
Hydroxylation: The alkyne is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Carboxylation: The hydroxylated intermediate is then carboxylated using carbon dioxide (CO2) in the presence of a base, such as sodium hydroxide (NaOH), to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Hydroxydodec-8-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
11-Hydroxydodec-8-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 11-Hydroxydodec-8-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes or modulate the expression of genes related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
9,10,18-Trihydroxyoctadecanoic acid: Similar in structure but with additional hydroxyl groups.
Crepenynic acid: Contains an alkyne group but differs in chain length and functional groups.
Stearolic acid: Another alkyne-containing fatty acid with a different carbon chain length.
Uniqueness: 11-Hydroxydodec-8-ynoic acid is unique due to its specific combination of a hydroxyl group and an alkyne group on a dodecynoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64418-69-5 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
11-hydroxydodec-8-ynoic acid |
InChI |
InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-4,6,8-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
GWJICPKANRHSFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


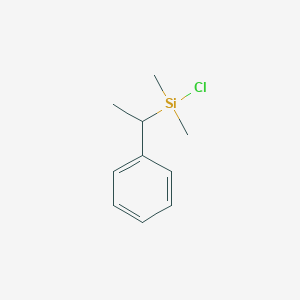
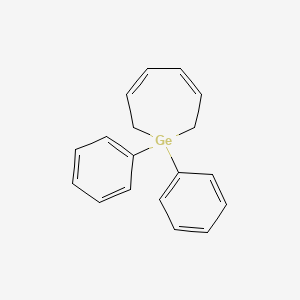


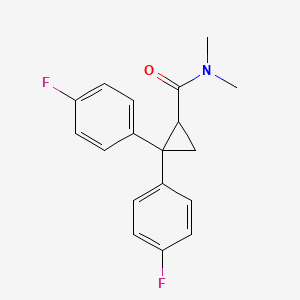
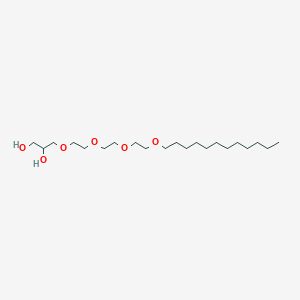



![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
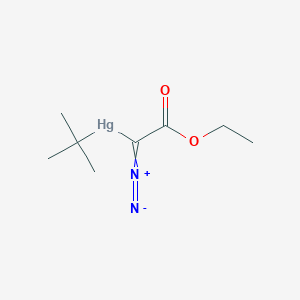
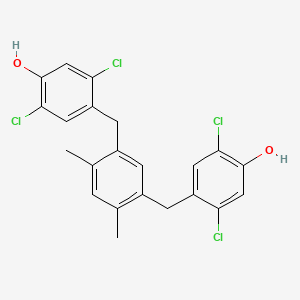

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
